molecular formula C13H17NO2 B589418 rac Alminoprofen-d3 CAS No. 1794977-21-1

rac Alminoprofen-d3

Cat. No.: B589418
CAS No.: 1794977-21-1
M. Wt: 222.302
InChI Key: FPHLBGOJWPEVME-HPRDVNIFSA-N
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Description

rac Alminoprofen-d3: is a deuterium-labeled analogue of Alminoprofen, a non-steroidal anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Alminoprofen-d3 involves the incorporation of deuterium atoms into the Alminoprofen molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling and to minimize the presence of impurities .

Chemical Reactions Analysis

Types of Reactions

rac Alminoprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

rac Alminoprofen-d3 is widely used in various scientific research fields:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: The compound is used in metabolic studies to trace the metabolic pathways of Alminoprofen in biological systems.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Alminoprofen.

    Industry: this compound is used in the development of new pharmaceuticals and in quality control processes

Comparison with Similar Compounds

rac Alminoprofen-d3 can be compared with other deuterium-labeled non-steroidal anti-inflammatory drugs, such as:

    Deuterated Ibuprofen: Similar to this compound, deuterated Ibuprofen is used in metabolic studies and pharmacokinetic research.

    Deuterated Naproxen: This compound is also used in similar applications and offers insights into the metabolic pathways of Naproxen.

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the metabolic pathways of Alminoprofen. This labeling allows for more accurate and detailed analysis in various scientific research applications.

Properties

IUPAC Name

3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHLBGOJWPEVME-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)NCC(=C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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